Cas no 2034418-27-2 (methyl 2-{3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonylamino}acetate)

methyl 2-{3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonylamino}acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-{3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonylamino}acetate
- AKOS026696763
- F6554-1062
- methyl 2-[[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]amino]acetate
- methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate
- methyl 2-{[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]amino}acetate
- 2034418-27-2
-
- インチ: 1S/C13H20N4O3/c1-16-7-5-11(15-16)10-4-3-6-17(9-10)13(19)14-8-12(18)20-2/h5,7,10H,3-4,6,8-9H2,1-2H3,(H,14,19)
- InChIKey: DMHFBXALSQVHHI-UHFFFAOYSA-N
- SMILES: O=C(NCC(=O)OC)N1CCCC(C2C=CN(C)N=2)C1
計算された属性
- 精确分子量: 280.15354051g/mol
- 同位素质量: 280.15354051g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 364
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.5Ų
- XLogP3: 0.1
methyl 2-{3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonylamino}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6554-1062-2μmol |
methyl 2-{[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]amino}acetate |
2034418-27-2 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6554-1062-15mg |
methyl 2-{[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]amino}acetate |
2034418-27-2 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6554-1062-10μmol |
methyl 2-{[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]amino}acetate |
2034418-27-2 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6554-1062-20mg |
methyl 2-{[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]amino}acetate |
2034418-27-2 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6554-1062-3mg |
methyl 2-{[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]amino}acetate |
2034418-27-2 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6554-1062-1mg |
methyl 2-{[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]amino}acetate |
2034418-27-2 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6554-1062-5mg |
methyl 2-{[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]amino}acetate |
2034418-27-2 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6554-1062-5μmol |
methyl 2-{[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]amino}acetate |
2034418-27-2 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6554-1062-2mg |
methyl 2-{[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]amino}acetate |
2034418-27-2 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6554-1062-20μmol |
methyl 2-{[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]amino}acetate |
2034418-27-2 | 20μmol |
$118.5 | 2023-09-08 |
methyl 2-{3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonylamino}acetate 関連文献
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
methyl 2-{3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonylamino}acetateに関する追加情報
Methyl 2-{3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonylamino}acetate (CAS No. 2034418-27-2): A Comprehensive Overview
Methyl 2-{3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonylamino}acetate, identified by its CAS number 2034418-27-2, is a compound of significant interest in the field of pharmaceutical research and development. This molecule, featuring a complex structure that includes a piperidine ring and a pyrazole moiety, has garnered attention due to its potential biological activities and its role in the synthesis of novel therapeutic agents.
The chemical structure of methyl 2-{3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonylamino}acetate consists of an acetate group linked to a piperidine ring, which is further substituted with a 1-methyl-1H-pyrazol-3-yl group. This arrangement suggests a high degree of molecular complexity, which can influence its interactions with biological targets. The presence of both piperidine and pyrazole moieties is particularly noteworthy, as these heterocyclic structures are frequently employed in drug design due to their ability to engage with various biological receptors and enzymes.
In recent years, there has been growing interest in the development of small molecules that can modulate the activity of enzymes and receptors involved in neurological disorders. The piperidine scaffold, in particular, has been extensively studied for its potential as a pharmacophore in the treatment of conditions such as depression, anxiety, and neurodegenerative diseases. The incorporation of a pyrazole group into this framework may enhance binding affinity and selectivity, making it an attractive candidate for further investigation.
One of the most compelling aspects of methyl 2-{3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonylamino}acetate is its potential role as a precursor in the synthesis of more complex bioactive molecules. Researchers have been exploring novel synthetic pathways to derive derivatives from this compound that could exhibit enhanced pharmacological properties. For instance, modifications to the pyrazole ring or the piperidine moiety might lead to compounds with improved solubility, bioavailability, or target specificity.
Recent studies have highlighted the importance of understanding the structural features that contribute to the biological activity of heterocyclic compounds. The combination of a piperidine ring and a pyrazole substituent in methyl 2-{3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonylamino}acetate provides a unique opportunity to investigate these interactions. Computational modeling and experimental techniques have been employed to elucidate how these structural elements influence binding affinity and efficacy.
The acetate group at one end of the molecule also plays a crucial role in determining its overall properties. Acetate esters are known for their ability to enhance metabolic stability while maintaining good solubility in both aqueous and organic solvents. This characteristic makes methyl 2-{3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonylamino}acetate a versatile building block for drug discovery efforts.
In the context of drug development, the synthesis of analogs derived from methyl 2-{3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonylamino}acetate has been explored as a means to identify new therapeutic candidates. By systematically varying substituents on the piperidine and pyrazole rings, researchers can generate libraries of compounds with diverse pharmacological profiles. High-throughput screening (HTS) techniques have been particularly valuable in this regard, allowing for rapid assessment of large collections of molecules for their biological activity.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in the synthesis of agrochemicals and specialty chemicals. Additionally, its stability under various conditions suggests that it could be employed in industrial processes where chemical integrity is paramount.
The regulatory landscape for new chemical entities like methyl 2-{3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonylamino}acetate is another critical consideration. While it does not fall under categories such as hazardous materials or controlled substances, compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines is essential for ensuring quality and safety throughout its lifecycle.
In conclusion, methyl 2-{3-(1-methyl-1H-pyrazol-3-y)piperidine-l-carbonylamino}acetate (CAS No. 20344l8-l7-l2) represents a promising compound with diverse applications in pharmaceutical research and beyond. Its complex structure, featuring both piperidine and pyrazole moieties, positions it as a valuable tool for developing novel therapeutic agents. As ongoing research continues to uncover new insights into its biological activities and synthetic utility, this compound is likely to remain at the forefront of scientific exploration in chemistry and medicine.
2034418-27-2 (methyl 2-{3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonylamino}acetate) Related Products
- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)
- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)
- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)
- 1184469-97-3(1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol)
- 53826-12-3((Perfluorohexyl)acetic Acid)
- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)
- 2089314-91-8(4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)
- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)
- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)
- 2126160-54-9(4,4,7-trimethylazepan-2-one)




